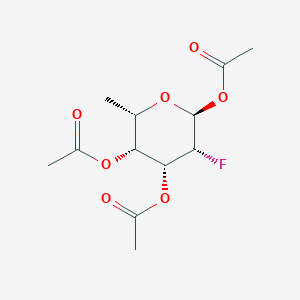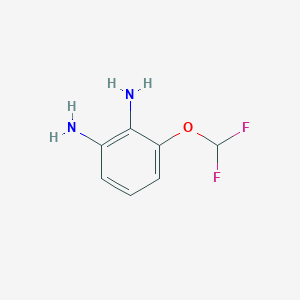
3-(Difluoromethoxy)benzene-1,2-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Difluoromethoxy)benzene-1,2-diamine is an organic compound with the molecular formula C7H8F2N2O It is a derivative of benzene, featuring two amino groups and a difluoromethoxy group attached to the benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Difluoromethoxy)benzene-1,2-diamine typically involves the introduction of the difluoromethoxy group to a benzene ring followed by the addition of amino groups. One common method involves the reaction of a difluoromethoxybenzene derivative with ammonia or an amine under controlled conditions. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high purity .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale chemical reactors and continuous flow processes. These methods are designed to maximize yield and minimize impurities. The use of advanced purification techniques, such as chromatography and crystallization, is common to achieve the required purity levels for research and commercial applications .
Analyse Chemischer Reaktionen
Types of Reactions
3-(Difluoromethoxy)benzene-1,2-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The amino groups can participate in substitution reactions, leading to the formation of various substituted benzene derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a wide range of substituted benzene derivatives .
Wissenschaftliche Forschungsanwendungen
3-(Difluoromethoxy)benzene-1,2-diamine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism by which 3-(Difluoromethoxy)benzene-1,2-diamine exerts its effects involves interactions with various molecular targets. The difluoromethoxy group can influence the compound’s reactivity and binding affinity to specific enzymes or receptors. The amino groups may participate in hydrogen bonding and other interactions that modulate the compound’s activity. Detailed studies are required to elucidate the exact pathways and molecular targets involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Amino-5-(difluoromethoxy)-3-methylbenzoic acid
- 4-(Difluoromethoxy)-2-nitroaniline
- 2-Amino-5-(difluoromethoxy)benzoic acid
Uniqueness
3-(Difluoromethoxy)benzene-1,2-diamine is unique due to the specific positioning of the difluoromethoxy and amino groups on the benzene ring This unique structure imparts distinct chemical properties and reactivity compared to other similar compounds
Eigenschaften
Molekularformel |
C7H8F2N2O |
|---|---|
Molekulargewicht |
174.15 g/mol |
IUPAC-Name |
3-(difluoromethoxy)benzene-1,2-diamine |
InChI |
InChI=1S/C7H8F2N2O/c8-7(9)12-5-3-1-2-4(10)6(5)11/h1-3,7H,10-11H2 |
InChI-Schlüssel |
XGHUOHCHQSVEDV-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C(=C1)OC(F)F)N)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-(3,4-Dimethoxybicyclo[4.2.0]octa-1,3,5-trien-7-yl)-N-methylmethanaminehydrochloride](/img/structure/B13127263.png)




![2-(1H-Pyrazolo[3,4-c]pyridin-5-yl)acetonitrile](/img/structure/B13127288.png)
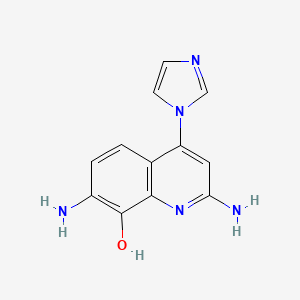

![2-[2-(2-Aminoethyl)-1,3-thiazol-4-yl]-1,3-thiazole-4-carboxylic acid;hydrochloride](/img/structure/B13127312.png)
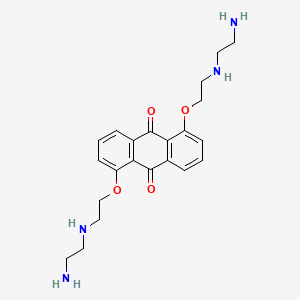
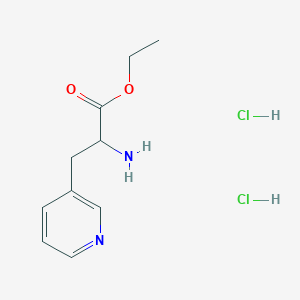
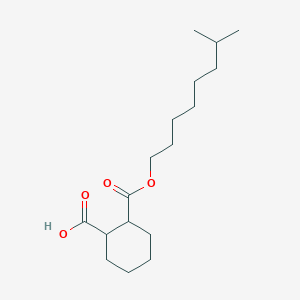
![(2-Cyclopropyl-1-methyl-1H-benzo[d]imidazol-5-yl)methanamine](/img/structure/B13127330.png)
